![molecular formula C14H14N2O B2757583 (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide CAS No. 147403-93-8](/img/structure/B2757583.png)
(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be studied using techniques like UV-Vis, IR, and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Photoinduced Intramolecular Bifurcate Hydrogen Bond
- Research Focus : Investigating the photoinduced conversion of E-isomers to Z-isomers in compounds, including those related to (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide. This transformation leads to the formation of bifurcated hydrogen bonds, influencing molecular interactions.
- Findings : The study revealed that the formation of a bifurcated hydrogen bond in the Z-isomer can result in the strengthening of the O-H···O═C component. This insight contributes to understanding molecular dynamics under photoinduced conditions (Sigalov et al., 2017).
Nonpeptide Angiotensin II Receptor Antagonists
- Research Focus : Synthesis and evaluation of benzimidazolecarboxylic acids as angiotensin II receptor antagonists. These compounds, structurally related to this compound, have potential applications in hypertension treatment.
- Findings : Certain benzimidazoles demonstrated high affinity for angiotensin II receptors and showed effective inhibition of angiotensin-induced pressor response. These findings offer potential pathways for developing new antihypertensive drugs (Kubo et al., 1993).
Metal Nanoparticles@Metal-Organic Frameworks
- Research Focus : Exploring the catalytic and antimicrobial applications of metal-organic frameworks (MOFs) incorporating metal nanoparticles. This research relates to the broader chemical family of this compound.
- Findings : The synthesized MOFs demonstrated excellent catalytic activity and high antibacterial effectiveness. These results indicate the potential of MOFs in environmental and biomedical applications (Qi et al., 2019).
Vic-Dioxime Complex Synthesis
- Research Focus : Synthesis of new vic-dioxime complexes, which are chemically related to this compound. These complexes have potential applications in coordination chemistry and catalysis.
- Findings : The study resulted in the formation of various metal complexes with different geometries, offering insights into the structural versatility and potential applications of these complexes in various chemical processes (Canpolat & Kaya, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(4-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16-17/h2-9,17H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFADABYPQMCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

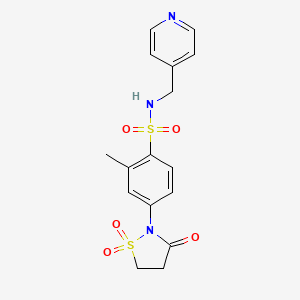
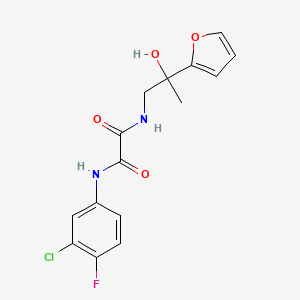
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)


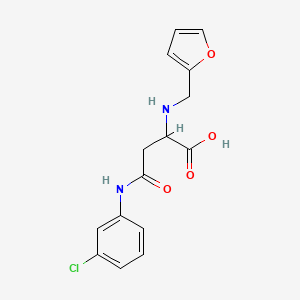
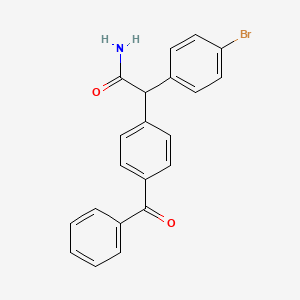
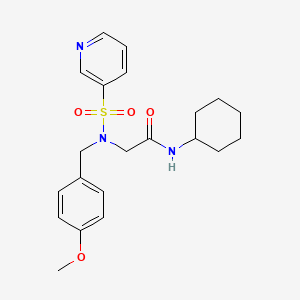
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)